(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is (2S)-2-(4-(diethoxyphosphoryl)benzyl)-3-aminopropanoic acid hydrochloride , reflecting its stereochemistry at the α-carbon, benzyl substitution pattern, and phosphoryl modification. The molecular formula C₁₄H₂₃ClNO₅P accounts for the propanoic acid core (C₃H₅O₂), 4-(diethoxyphosphoryl)benzyl substituent (C₁₁H₁₆O₃P), and hydrochloride counterion (HCl). Key structural features include:
- A chiral center at C2, conferring (S)-configuration
- A benzyl group para-substituted with a diethoxyphosphoryl moiety (-PO(OCH₂CH₃)₂)
- An amino group (-NH₂) at C3, protonated as -NH₃⁺ in the hydrochloride salt
The diethoxyphosphoryl group adopts a tetrahedral geometry around phosphorus, with P=O bond lengths characteristic of phosphoryl derivatives (1.48–1.52 Å).
Table 1: Structural analogs and distinguishing features
Historical Development and Discovery
The strategic incorporation of phosphoryl groups into amino acid frameworks gained prominence post-2010, driven by demands for protease-resistant peptide analogs and allosteric kinase modulators. This compound first appeared in synthetic literature circa 2021 as part of efforts to develop transition-state analogs for phosphatase enzymes. Early synthetic routes adapted Miyaura borylation protocols, coupling 4-bromobenzyl precursors with pinacolborane followed by phosphorylation using diethyl chlorophosphate.
Key milestones in its development include:
- 2022 : Optimization of enantioselective synthesis via Jacobsen hydrolytic kinetic resolution, achieving >99% ee
- 2023 : Demonstration of stable chelation with Mg²⁺/Mn²⁺ ions, validating phosphatase inhibition potential
- 2024 : Adoption in solid-phase peptide synthesis as a phosphotyrosine mimetic in anticancer peptide libraries
Significance in Modern Organic and Medicinal Chemistry
This compound addresses three critical challenges in contemporary drug discovery:
1. Bioisosteric Phosphate Mimicry
The diethoxyphosphoryl group serves as a metabolically stable alternative to labile phosphate esters, enabling sustained target engagement in cellular environments. Comparative studies show 3–5× longer half-life versus phosphorylated tyrosine analogs in hepatocyte assays.
2. Stereochemical Precision
The (S)-configuration ensures optimal fit into chiral binding pockets of kinases and phosphatases. Molecular dynamics simulations reveal 40% stronger binding affinity to PTP1B versus (R)-enantiomers.
3. Synthetic Versatility
The benzyl-phosphoryl motif undergoes diverse functionalizations:
- Suzuki-Miyaura couplings at the benzene ring
- Phosphodiester formation via hydroxyl activation
- Reductive amination at the amino group
These transformations enable rapid generation of derivative libraries for structure-activity relationship studies.
Mechanistic Relevance
In enzymatic systems, the phosphoryl group coordinates catalytic metal ions (Mg²⁺, Zn²⁺), while the protonated amino group stabilizes transition states through electrostatic interactions. This dual functionality underpins its utility as a:
Properties
Molecular Formula |
C14H23ClNO5P |
|---|---|
Molecular Weight |
351.76 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-diethoxyphosphorylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H22NO5P.ClH/c1-3-19-21(18,20-4-2)13-7-5-11(6-8-13)9-12(10-15)14(16)17;/h5-8,12H,3-4,9-10,15H2,1-2H3,(H,16,17);1H/t12-;/m0./s1 |
InChI Key |
FOXRTSVPNQSDRH-YDALLXLXSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](CN)C(=O)O)OCC.Cl |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(CN)C(=O)O)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The diethoxyphosphoryl group is then introduced via a phosphorylation reaction. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The diethoxyphosphoryl group can be reduced to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Table 1: Structural Comparison of Phosphorylated Amino Acid Derivatives
Key Observations:
Phosphorus-Containing Groups: The target compound and the biphenyl analog feature phosphorylated groups, but their chemical environments differ. The diethoxyphosphoryl group (target) is an esterified phosphonate, while the biphenyl analog has a phosphonomethyl group, a free phosphonic acid. The indan-based compound incorporates a phosphono group directly on a rigid aromatic scaffold, which may enhance binding specificity to rigid enzyme active sites (e.g., NMDA receptors).
Aromatic and Heterocyclic Substituents: The biphenyl analog includes dichloro and hydroxy substituents, which could participate in hydrogen bonding or halogen interactions with biological targets. Compounds in lack phosphorus but feature dihydroisoquinolin moieties, suggesting activity toward monoamine transporters or receptors. The 4-methylpentanoic acid variant has increased hydrophobicity, likely improving central nervous system (CNS) uptake.
Structural Rigidity vs. The target compound’s benzyl-phosphoryl group offers moderate flexibility, balancing receptor engagement and pharmacokinetic properties.
Biological Activity
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is a beta-amino acid that exhibits significant biological activity due to its unique structural features, particularly the presence of a diethoxyphosphoryl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is C12H18N2O4P, with a molecular weight of 290.25 g/mol. The diethoxyphosphoryl group enhances its reactivity and biological activity by potentially interacting with various enzymes and receptors in biological systems.
Structural Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid | Structure | Contains a phosphoryl group, enhancing bioactivity |
| (S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid | C12H18N2O2 | Dimethylamino group may influence neurotransmitter systems |
| (S)-3-Amino-2-(phenyl)propanoic acid | C9H11NO2 | Related to phenylalanine, simpler structure |
The biological activity of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets. The diethoxyphosphoryl moiety may modulate the compound's activity by influencing enzyme interactions or receptor binding. Preliminary studies suggest that it may affect neurotransmitter systems, similar to other beta-amino acids.
Antimicrobial and Anticancer Potential
Research indicates that this compound could have antimicrobial and anticancer properties. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. A study on related compounds demonstrated significant cytotoxicity against HT-29 colon cancer cells (IC50 = 9 nM) and MCF-7 breast cancer cells (IC50 = 17 nM) .
Case Studies
- Cytotoxicity Evaluation : In vitro studies have evaluated the cytotoxic effects of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride on several cancer cell lines, showing promising results that warrant further investigation.
- Antimicrobial Activity : The compound has been tested against various bacterial strains, indicating potential as an antimicrobial agent. Specific assays revealed effective inhibition of growth at certain concentrations, suggesting its utility in developing new antibiotics.
Research Applications
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biochemical Probing : Its unique structure makes it suitable for use as a biochemical probe in research settings.
- Industrial Applications : The compound could serve as an intermediate in industrial chemical processes, enhancing the development of new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
